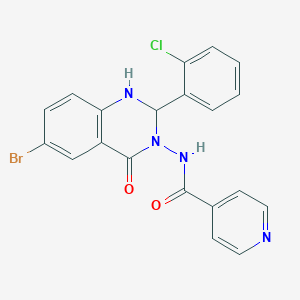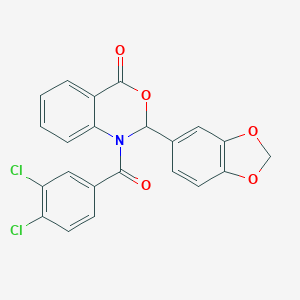acetate](/img/structure/B269751.png)
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate is a chemical compound with potential applications in the field of medicinal chemistry. The compound is of interest due to its potential therapeutic properties, which are currently under investigation.
作用機序
The mechanism of action of Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the induction of apoptosis, or programmed cell death. The compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate exhibits a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer progression. Additionally, the compound has been shown to exhibit low toxicity towards normal cells, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its activity can be easily measured using various assays. Additionally, the compound exhibits promising activity against a range of cancer cell lines, making it a potentially useful tool for investigating cancer biology. However, there are also limitations to the use of the compound in lab experiments. For example, the compound may exhibit variable activity depending on the specific cancer cell line being studied, and further research is needed to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate. One potential direction is to investigate the compound's activity in vivo, using animal models of cancer. This could provide valuable information on the compound's safety and efficacy, as well as its potential as a therapeutic agent. Additionally, further research is needed to fully understand the compound's mechanism of action, which could help to identify potential targets for drug development. Finally, there is a need for additional studies to optimize the synthesis of the compound, with the goal of improving its yield and purity.
合成法
The synthesis of Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate can be achieved through a multi-step process. The starting materials include 4-acetylphenylhydrazine, 2-anilino-1,3-thiazole-4-carboxylic acid, and ethyl chloroacetate. The reaction conditions involve the use of various reagents and solvents, including triethylamine, acetic anhydride, and methanol. The final product is obtained through purification by column chromatography.
科学的研究の応用
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate has potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as an anticancer agent, as well as for its antimicrobial properties. Studies have shown that the compound exhibits promising activity against various cancer cell lines, including breast cancer and lung cancer. Additionally, the compound has shown potential as an antibacterial and antifungal agent.
特性
製品名 |
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate |
|---|---|
分子式 |
C21H20N4O3S |
分子量 |
408.5 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(2-anilino-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-20(27)19(25-24-17-11-9-15(10-12-17)14(2)26)18-13-29-21(23-18)22-16-7-5-4-6-8-16/h4-13,24H,3H2,1-2H3,(H,22,23)/b25-19- |
InChIキー |
UICDDFRTLTUCCN-PLRJNAJWSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(=O)C)/C2=CSC(=N2)NC3=CC=CC=C3 |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)C)C2=CSC(=N2)NC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)C)C2=CSC(=N2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)


![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)